

# Ceralasertib: A Technical Deep Dive into Radiosensitization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Ceralasertib** (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA Damage Response (DDR). [1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of **Ceralasertib** as a sensitizer for radiotherapy. By abrogating the G2/M cell cycle checkpoint and inhibiting DNA repair mechanisms, **Ceralasertib** potentiates the cytotoxic effects of ionizing radiation, offering a promising therapeutic strategy for a range of solid tumors.[6][7][8][9][10] This document details the underlying mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

## Mechanism of Action: Exploiting Cancer's Reliance on the G2/M Checkpoint

Radiotherapy induces DNA damage, primarily in the form of double-strand breaks (DSBs), but also single-strand breaks (SSBs) and other lesions.[9] In response to this damage, cells activate the DDR network to arrest the cell cycle and facilitate DNA repair. A key player in this response is the ATR kinase, which is activated by replication stress and SSBs.[2][11]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[3][9] This leads to the inhibition of CDC25 phosphatases, which in turn prevents the activation of the CDK1/Cyclin B complex, a crucial driver of mitotic entry. The result is a G2/M cell cycle arrest, providing the cell with time to repair the radiation-induced DNA damage before proceeding into mitosis.[6][7][8]

Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the G2/M checkpoint for survival following DNA damage.[7][9]

**Ceralasertib** exploits this vulnerability. By inhibiting ATR, it prevents the phosphorylation of CHK1 and abrogates the G2/M checkpoint.[3][6][12] Consequently, cancer cells are unable to arrest their cell cycle in response to radiation, forcing them into mitosis with unrepaired DNA. This leads to mitotic catastrophe, characterized by the formation of acentric micronuclei, and ultimately, cell death.[6][8][12]

Furthermore, preclinical evidence suggests that **Ceralasertib** also inhibits homologous recombination (HR), a major pathway for repairing DSBs, further contributing to its radiosensitizing effects.[3][9][10]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is Ceralasertib used for? [synapse.patsnap.com]
- 5. AZD6738 [openinnovation.astazeneca.com]
- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 8. "Atr Inhibition Radiosensitizes Cells Through Augmented DNA Damage and " by Scott J Bright, Mandira Manandhar et al. [digitalcommons.library.tmc.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. October 2025 – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 12. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralasertib: A Technical Deep Dive into Radiosensitization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560106#ceralasertib-as-a-sensitizer-for-radiotherapy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)